N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in scientific research. It is classified as a thienopyrimidine derivative, which indicates its structural relationship to both thieno and pyrimidine moieties. The compound has a molecular formula of C20H23N3O2S2 and a molecular weight of approximately 401.54 g/mol. It typically exhibits a purity of around 95% when sourced from commercial suppliers .
The synthesis of N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves several key steps:
Technical details regarding specific reagents and conditions used in each step can vary based on the desired yield and purity requirements.
The molecular structure of N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be described using various chemical notation systems:
InChI=1S/C20H23N3O2S2/c1-5-14(4)21-17(24)11-27-20-22-16-6-7-26-18(16)19(25)23(20)15-9-12(2)8-13(3)10-15/h6-10,14H,5,11H2,1-4H3,(H,21,24)
ABGNIMDPPYPZSQ-UHFFFAOYSA-N
CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SC=C2
These notations provide insight into the compound's structure, including its functional groups and stereochemistry.
N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can participate in various chemical reactions typical for compounds containing thieno and pyrimidine structures:
Each reaction type may require specific conditions such as temperature and solvent choice for optimal yields.
The physical and chemical properties of N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide include:
Specific analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to characterize these properties comprehensively.
N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-y]sulfanyl}acetamide has potential applications in various scientific fields:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7